molecular formula C20H16N4O2 B7700028 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7700028
M. Wt: 344.4 g/mol
InChI Key: BYVDETHOUDLZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is that it may not be readily available in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 2-ethoxy-6-phenylpyridine-3-carboxylic acid hydrazide with pyridine-3-carboxylic acid and phosphorus oxychloride. The reaction mixture is then heated to form the desired compound. This method is reported to have a high yield and purity of the final product.

Scientific Research Applications

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-2-25-20-16(10-11-17(22-20)14-7-4-3-5-8-14)18-23-19(26-24-18)15-9-6-12-21-13-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVDETHOUDLZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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